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Compound of Interest

2,3-Dimethyl-2H-indazol-6-amine
Compound Name:
hydrochloride

Cat. No.: B565976

For Researchers, Scientists, and Drug Development Professionals

Pazopanib, a potent tyrosine kinase inhibitor, is a crucial therapeutic agent in the treatment of
renal cell carcinoma and soft tissue sarcoma. Its synthesis has been approached through
various routes, with the choice of key intermediates significantly impacting overall efficiency,
yield, and scalability. This guide provides an objective comparison of two prominent alternative
intermediates in Pazopanib synthesis: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-
amine and 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide. The comparison is
supported by experimental data from published literature and patents to aid researchers in
selecting the most suitable synthetic strategy.

At a Glance: Comparing the Synthetic Routes

The two primary synthetic strategies for Pazopanib diverge at the initial coupling partner for the
pyrimidine core. Route A, often considered the innovator's route, involves the initial formation of
an indazole-pyrimidine intermediate. In contrast, Route B explores the formation of a
benzenesulfonamide-pyrimidine intermediate first.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b565976?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b565976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter

Route A: via N-(2-
chloropyrimidin-4-yl)-2,3-
dimethyl-2H-indazol-6-
amine

Route B: via 5-((4-
chloropyrimidin-2-
yl)amino)-2-
methylbenzenesulfonamid
e

Key Intermediate

N-(2-chloropyrimidin-4-yl)-2,3-

dimethyl-2H-indazol-6-amine

5-((4-chloropyrimidin-2-
yl)amino)-2-

methylbenzenesulfonamide

Yield of Key Intermediate

Not explicitly isolated, but part

of a high-yielding sequence.

48%[1][2]

Subsequent Key Step

Methylation followed by
coupling with 5-amino-2-

methylbenzenesulfonamide.

Coupling with N,2,3-trimethyl-
2H-indazol-6-amine.

Overall Yield

Approximately 37% from 3-
methyl-6-nitro-2H-indazole.[3]

Approximately 31% from 2,3-
dimethyl-2H-indazol-6-amine.

[2]

Purity of Final Product

High purity achievable
(>99.5%).[1]

Initial Purity: 97.5% (HPLC),
Purified to 99.9% (HPLC).[2][4]

Reported Advantages

Considered a more
appropriate and established

procedure.[1]

Commercially viable process.

[1]

Reported Disadvantages

Requires handling of
potentially mutagenic

methylating agents.

Potential for side-product
formation during intermediate

synthesis, leading to yield loss.

[2]

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the two synthetic routes, the following diagrams,

generated using Graphviz, illustrate the sequence of reactions for each pathway.
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Route A: Synthesis via N-(2-chloropyrimidin-4-yl)-2,3-
dimethyl-2H-indazol-6-amine

Final Product Synthesis

Ibenzenesulfonamide
. . Pazopanib
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Caption: Synthetic pathway for Pazopanib via Intermediate A.

Route B: Synthesis via 5-((4-chloropyrimidin-2-
yl)amino)-2-methylbenzenesulfonamide
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Caption: Synthetic pathway for Pazopanib via Intermediate B.

Experimental Protocols

Route A: Synthesis of Pazopanib via N-(2-
chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
This route generally follows the innovator's process and is detailed in various patents, including
WO02014097152A1.

Step 1: Synthesis of 2,3-dimethyl-2H-indazol-6-amine

e Reactants: 2,3-dimethyl-6-nitro-2H-indazole, Raney Nickel, Methanol, Hydrogen gas.

e Procedure: A suspension of 2,3-dimethyl-6-nitro-2H-indazole (85 g, 0.45 mol) in methanol
(850 mL) is treated with Raney Nickel (21.25 g). The mixture is stirred in an autoclave under
a hydrogen pressure of 3.5-4.0 kg/cm 2 at 25-30°C for 5 hours. After the reaction, the mixture
is filtered through a hyflo bed, and the catalyst is washed with methanol. The combined
filtrates containing the product are used directly in the next step.

e Yield: 95% wiw.[5]
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Step 2: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (Intermediate
A)

e Reactants: 2,3-dimethyl-2H-indazol-6-amine solution in methanol, 2,4-Dichloropyrimidine,
Sodium bicarbonate.

e Procedure: To the methanolic solution of 2,3-dimethyl-2H-indazol-6-amine from the previous
step, sodium bicarbonate (112 g, 1.34 mol) is added, followed by 2,4-dichloropyrimidine
(99.35 g, 0.67 mol). The reaction mixture is stirred for 24 hours at 25-30°C. De-ionized water
is then added, and the mixture is stirred for another hour. The resulting solid is filtered,
washed with water, and then slurried in ethyl acetate. The purified solid is collected by
filtration, washed with cold ethyl acetate, and dried.[5]

Step 3: Synthesis of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine

e Reactants: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine, Cesium carbonate,
lodomethane, N,N-dimethylformamide.

e Procedure: To a stirred suspension of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-
amine (100g, 0.37 mol) in N,N-dimethylformamide (300 mL), cesium carbonate (238 g, 0.73
mol) and iodomethane (57 g, 0.40 mol) are added at 25-30°C. The mixture is stirred for 6
hours.

Step 4: Synthesis of Pazopanib Hydrochloride

e Reactants: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine, 5-amino-2-
methylbenzenesulfonamide, 4M Hydrochloric acid in isopropyl alcohol, Isopropyl alcohol.

e Procedure: A suspension of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
(90 g, 0.312 mol) and 5-amino-2-methylbenzenesulfonamide (64.07 g, 0.344 mol) in
isopropyl alcohol (900 mL) is treated with a 4M solution of hydrochloric acid in isopropyl
alcohol (1.56 mL, 6.25 mol). The mixture is heated to reflux for 10-12 hours. After cooling,
the solid is filtered and dried to afford Pazopanib hydrochloride.[5]

Route B: Synthesis of Pazopanib via 5-((4-
chloropyrimidin-2-yl)amino)-2-
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methylbenzenesulfonamide

This route, described in US Patent 9,150,547 B2, presents a convergent approach to
Pazopanib.[4]

Step 1: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide
(Intermediate B)

e Reactants: 5-amino-2-methylbenzenesulfonamide, 2,4-dichloropyrimidine, Sodium
bicarbonate, Ethanol, Tetrahydrofuran.

Procedure: A mixture of 5-amino-2-methylbenzenesulfonamide (25 gm) and 2,4-
dichloropyrimidine (23.8 gm) is suspended in a mixture of ethanol (250 ml) and
tetrahydrofuran (125 ml). Sodium bicarbonate (16.8 gm) is added, and the contents are
heated to 70-75°C for 13 hours. The reaction mass is cooled, filtered, and the solvent is
distilled off. The residue is triturated with ethyl acetate, filtered, and dried.

e Yield: 15.5 gm (48%).[4][6]
Step 2: Synthesis of N,2,3-trimethyl-2H-indazol-6-amine

Reactants: 2,3-dimethyl-2H-indazol-6-amine, Sodium methoxide, Paraformaldehyde,
Methanol.

Procedure: Sodium methoxide (19 gm) is dissolved in methanol (610 ml), and 2,3-dimethyl-
2H-indazol-6-amine (13 gm) is added. After stirring, paraformaldehyde (3.9 gm) is added,
and the mixture is heated to 60°C. Sodium borohydride is then added portion-wise, and the
reaction is maintained for 2 hours. After workup, the product is isolated.

e Yield: 10 gm.[4][6]
Step 3: Synthesis of Pazopanib Hydrochloride

o Reactants: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, N,2,3-trimethyl-
2H-indazol-6-amine, Ethanol, Concentrated Hydrochloric acid.

e Procedure: 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide (17 gm) and
N,2,3-trimethyl-2H-indazol-6-amine (10 gm) are heated to reflux in ethanol (166 ml) for 3
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hours. Concentrated hydrochloric acid (1 ml) is added, and reflux is continued for 10 hours.
The mixture is cooled, and the precipitated solid is filtered and dried.

e Yield: 17 gm.[4][6]

e Purity: 97.5% (HPLC), which can be further purified to 99.9% by recrystallization from a
methanol/water mixture.[2][4]

Workflow Comparison

The following diagram illustrates the key workflow differences between the two synthetic
routes.

Route A Workflow Route B Workflow
Start with Indazole derivative Start with Benzenesulfonamide derivative
Couple with Dichloropyrimidine Couple with Dichloropyrimidine
(Forms Intermediate A) (Forms Intermediate B)
Methylate Intermediate A Couple with methylated Indazole derivative
Couple with Benzenesulfonamide derivative Pazopanib
Pazopanib

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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